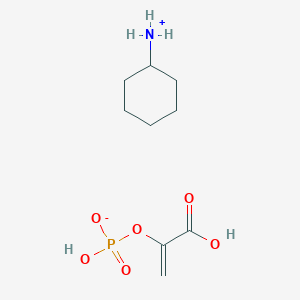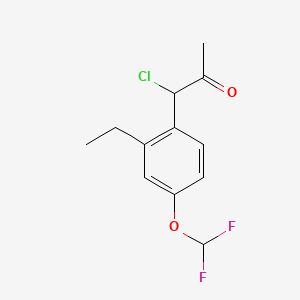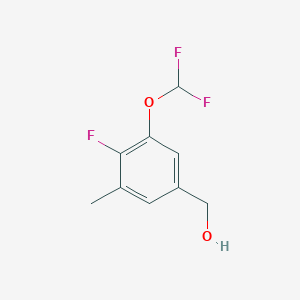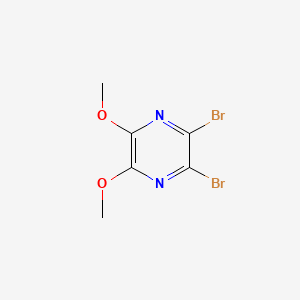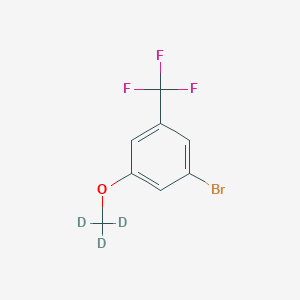
3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene is a chemical compound characterized by the presence of a trifluoromethyl group, a methoxy group with deuterium substitution, and a bromine atom attached to a benzene ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene typically involves the introduction of the trifluoromethyl group and the methoxy group onto a bromobenzene precursor. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The methoxy group can be introduced using methanol-d3 in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 3-Trifluoromethyl-5-(methoxy-d3)-substituted derivatives.
Oxidation: Formation of 3-Trifluoromethyl-5-(methoxy-d3)-benzaldehyde or 3-Trifluoromethyl-5-(methoxy-d3)-benzoic acid.
Reduction: Formation of 3-Difluoromethyl-5-(methoxy-d3)-bromobenzene or 3-Monofluoromethyl-5-(methoxy-d3)-bromobenzene.
科学的研究の応用
3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.
類似化合物との比較
Similar Compounds
3-Trifluoromethyl-5-methoxy-bromobenzene: Lacks deuterium substitution.
3-Trifluoromethyl-5-(methoxy-d3)-phenylboronic acid: Contains a boronic acid group instead of bromine.
3-Trifluoromethyl-5-(methoxy-d3)-iodobenzene: Contains iodine instead of bromine.
Uniqueness
3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene is unique due to the presence of the deuterium-substituted methoxy group, which can influence its chemical reactivity and stability. The trifluoromethyl group imparts distinct electronic properties, making it valuable in various chemical transformations and applications.
特性
CAS番号 |
1185308-47-7 |
|---|---|
分子式 |
C8H6BrF3O |
分子量 |
258.05 g/mol |
IUPAC名 |
1-bromo-3-(trideuteriomethoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3/i1D3 |
InChIキー |
IBEKZIYJONXDRY-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1)C(F)(F)F)Br |
正規SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)
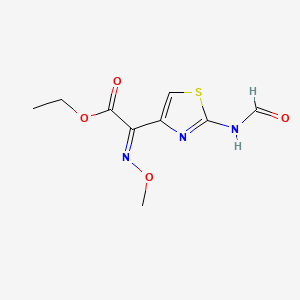
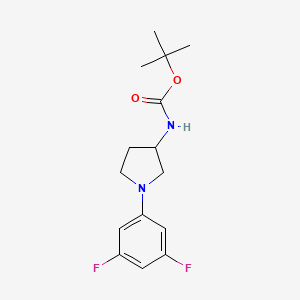

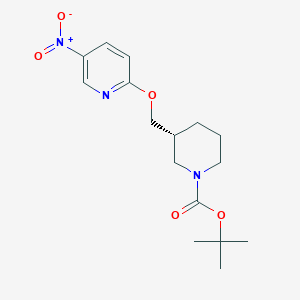
![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)
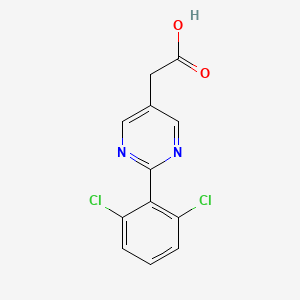
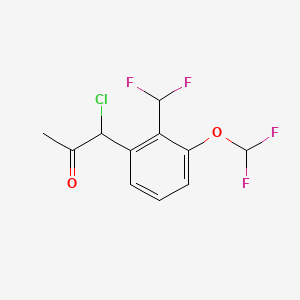
![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)
